

2,3-Dibromobenzoic Acid: A Versatile Chemical Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3-dibromobenzoic Acid*

Cat. No.: *B3025340*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile and valuable building block in organic synthesis. Its unique substitution pattern, featuring two bromine atoms ortho and meta to a carboxylic acid group, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide offers a comprehensive overview of the physicochemical properties, key synthetic applications, and potential in drug discovery and materials science of **2,3-dibromobenzoic acid**, providing researchers with the essential information to leverage this compound in their synthetic endeavors.

Physicochemical Properties

2,3-Dibromobenzoic acid is a white to light yellow crystalline solid.^[1] A summary of its key physicochemical properties is presented in the table below, compiled from various sources.

Property	Value	Source(s)
CAS Number	603-78-1	[1]
Molecular Formula	C ₇ H ₄ Br ₂ O ₂	[1]
Molecular Weight	279.91 g/mol	[1]
Melting Point	141 - 151 °C	[1]
Boiling Point	352.7 ± 32.0 °C (Predicted)	[1]
Solubility	Low in water; Soluble in organic solvents such as ethanol, methanol, and acetone.	[1]
pKa	~2.46 (Predicted)	[1]

Core Synthetic Applications

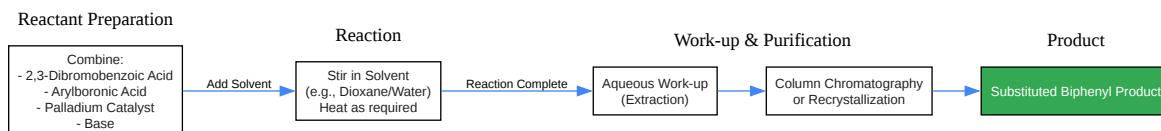
The strategic placement of two bromine atoms and a carboxylic acid group on the benzene ring makes **2,3-dibromobenzoic acid** a highly adaptable precursor for a range of chemical transformations. The bromine atoms serve as excellent leaving groups for cross-coupling reactions, while the carboxylic acid moiety can be readily modified or participate in cyclization reactions.

Cross-Coupling Reactions: Building Biaryl Scaffolds

One of the most powerful applications of **2,3-dibromobenzoic acid** is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. These reactions are fundamental in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.

Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Halides

While a specific protocol for **2,3-dibromobenzoic acid** is not readily available in the searched literature, a general procedure for the Suzuki-Miyaura coupling of a bromobenzoic acid (3-bromobenzoic acid) with an arylboronic acid is provided as a representative example. This protocol can be adapted and optimized for **2,3-dibromobenzoic acid**.


Materials:

- 3-Bromobenzoic acid (1.0 mmol)
- Arylboronic acid (1.2 mmol)
- $[\text{PdCl}_2(\text{NH}_2\text{CH}_2\text{COOH})_2]$ (0.1 mol%)
- Potassium carbonate (K_2CO_3) (3.0 mmol)
- Distilled water (5.0 mL)
- Round-bottomed flask
- Magnetic stirrer

Procedure:

- To a round-bottomed flask, add 3-bromobenzoic acid, the desired arylboronic acid, the palladium catalyst, and potassium carbonate.
- Add distilled water to the flask.
- Stir the mixture vigorously at room temperature under air for 1.5 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, a precipitate of the product will form.
- Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.
- The crude product can be further purified by recrystallization.

Logical Workflow for Suzuki-Miyaura Coupling:

[Click to download full resolution via product page](#)

General workflow for Suzuki-Miyaura coupling.

Synthesis of Heterocyclic Compounds

2,3-Dibromobenzoic acid is a key starting material for the synthesis of various heterocyclic compounds, including xanthones and dibenzofurans. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis of Xanthones:

Xanthones are a class of oxygen-containing heterocycles that can be synthesized through the condensation of a salicylic acid derivative with a phenol. While a direct protocol starting from **2,3-dibromobenzoic acid** is not detailed in the available literature, the general approach involves an Ullmann condensation to form a diaryl ether intermediate, followed by an intramolecular electrophilic cycloacetylation.

Conceptual Pathway for Xanthone Synthesis:

[Click to download full resolution via product page](#)

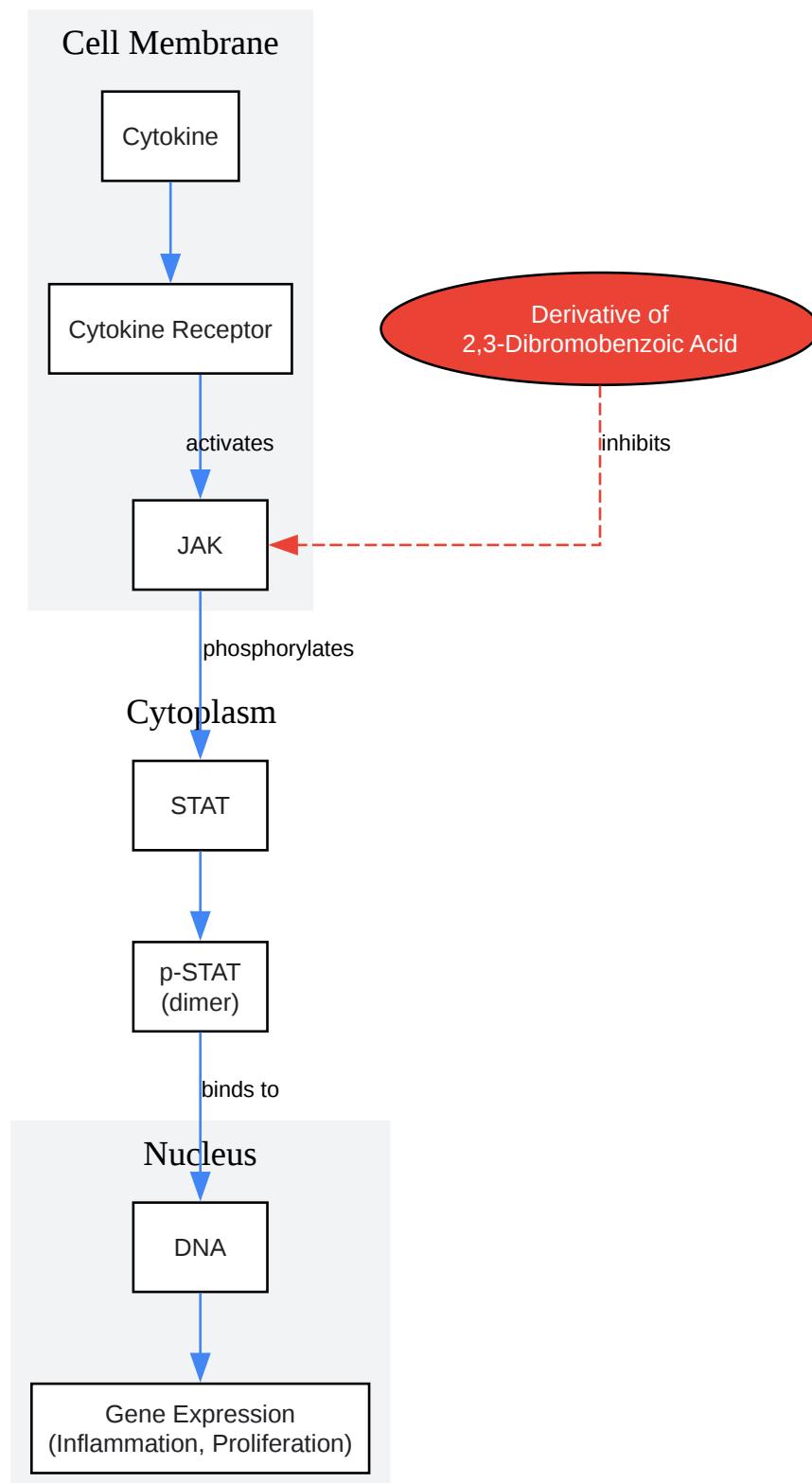
Conceptual pathway for xanthone synthesis.

Synthesis of Dibenzofurans:

Dibenzofurans can also be synthesized from **2,3-dibromobenzoic acid**. A potential synthetic route involves an intramolecular palladium-catalyzed aryl-aryl coupling reaction of a corresponding ortho-bromophenol derivative, which can be formed from **2,3-dibromobenzoic acid**.

Applications in Drug Discovery and Materials Science

Derivatives of brominated benzoic acids are actively being explored for their therapeutic potential. While specific biological targets for compounds derived directly from **2,3-dibromobenzoic acid** are not extensively documented in the public domain, the structural motifs accessible from this building block are of high interest in several therapeutic areas.


Potential as Anti-inflammatory Agents

Benzoic acid derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The synthesis of novel amide derivatives from precursors like 2-bromo-3-nitrobenzoic acid suggests a viable strategy for developing new anti-inflammatory agents.

Potential as Kinase Inhibitors

The biaryl and heterocyclic scaffolds readily synthesized from **2,3-dibromobenzoic acid** are common features in many kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases such as cancer. For instance, the JAK/STAT signaling pathway is a key target in inflammatory diseases and cancers, and inhibitors of this pathway are of significant therapeutic interest.

Hypothetical Signaling Pathway Inhibition:

[Click to download full resolution via product page](#)

Hypothetical inhibition of the JAK/STAT pathway.

Materials Science Applications

The rigid aromatic core of **2,3-dibromobenzoic acid** and its derivatives makes them suitable for applications in materials science. The incorporation of such brominated compounds into polymers can enhance properties like thermal stability and flame retardancy.[2]

Conclusion

2,3-Dibromobenzoic acid is a chemical building block with significant potential for the synthesis of complex and valuable molecules. Its utility in cross-coupling reactions and the construction of diverse heterocyclic scaffolds makes it a key intermediate for researchers in drug discovery, medicinal chemistry, and materials science. This guide provides a foundational understanding of its properties and applications, encouraging further exploration and innovation with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of dibenzofurans directly from aryl halides and ortho-bromophenols via one-pot consecutive SNAr and intramolecular palladium-catalyzed aryl-aryl coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- To cite this document: BenchChem. [2,3-Dibromobenzoic Acid: A Versatile Chemical Building Block for Advanced Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025340#2-3-dibromobenzoic-acid-as-a-chemical-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com